molecular formula C11H15BBrNO2 B1280755 2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 458532-82-6

2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B1280755
CAS No.: 458532-82-6
M. Wt: 283.96 g/mol
InChI Key: NQVRUHXWNFMWQB-UHFFFAOYSA-N
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Description

2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound that features a pyridine ring substituted with a bromine atom and a boronate ester group. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently.

Biochemical Analysis

Biochemical Properties

2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound interacts with palladium catalysts to facilitate the coupling of boronic acids with halides, leading to the formation of biaryl compounds. The interaction between this compound and palladium catalysts is crucial for the efficiency of these reactions, as it enhances the reactivity and selectivity of the coupling process .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not extensively documented. Its role in facilitating the synthesis of biologically active molecules suggests that it may influence cell function indirectly. By enabling the synthesis of compounds that can modulate cell signaling pathways, gene expression, and cellular metabolism, this compound indirectly impacts cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interaction with palladium catalysts. The compound forms a complex with the palladium catalyst, which then facilitates the transfer of the boronic acid group to the halide, resulting in the formation of a new carbon-carbon bond. This mechanism is essential for the efficiency of Suzuki-Miyaura cross-coupling reactions, as it ensures the selective formation of biaryl compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are critical factors that influence its effectiveness. The compound is generally stable under standard storage conditions, but its reactivity can be affected by prolonged exposure to moisture and air. Over time, the compound may degrade, leading to a decrease in its efficiency in cross-coupling reactions. Long-term studies on the effects of this compound on cellular function are limited, but its role in facilitating the synthesis of biologically active molecules suggests potential long-term impacts .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. As with many chemical compounds, it is likely that higher doses may lead to toxic or adverse effects. Understanding the threshold effects and potential toxicity of this compound at various dosages is crucial for its safe and effective use in biochemical research .

Metabolic Pathways

The involvement of this compound in metabolic pathways is primarily related to its role in facilitating the synthesis of biologically active molecules. The compound interacts with palladium catalysts to enable the formation of carbon-carbon bonds, which are essential for the synthesis of various metabolites. The specific enzymes and cofactors involved in these reactions are dependent on the nature of the substrates and the desired products .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. Its role in facilitating the synthesis of biologically active molecules suggests that it may be transported and distributed in a manner similar to other small organic molecules. The compound may interact with transporters or binding proteins that influence its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound is not extensively studied. Its role in facilitating biochemical reactions suggests that it may be localized in specific cellular compartments where these reactions occur. The compound may be directed to these compartments through targeting signals or post-translational modifications that influence its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 2-bromo-4-chloropyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and improve efficiency.

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

    Cross-Coupling Reactions: The boronate ester group is highly reactive in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

    Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxide derivatives or reduction to remove the bromine atom.

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronate ester group.

    Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used solvents.

Major Products:

    Aryl or Vinyl Derivatives: Formed through cross-coupling reactions.

    Substituted Pyridines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is widely used in scientific research due to its versatility in organic synthesis. It is employed in:

    Chemistry: As a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

    Biology: In the development of bioactive compounds and molecular probes.

    Medicine: As an intermediate in the synthesis of potential therapeutic agents.

    Industry: In the production of advanced materials and polymers.

Comparison with Similar Compounds

  • 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate

Uniqueness: 2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its combination of a bromine atom and a boronate ester group on a pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BBrNO2/c1-10(2)11(3,4)16-12(15-10)8-5-6-14-9(13)7-8/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVRUHXWNFMWQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BBrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00476680
Record name 2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

458532-82-6
Record name 2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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